2,7-Difluoro-4-nitro-9h-fluorene
Overview
Description
2,7-Difluoro-4-nitro-9H-fluorene is an organic compound with the molecular formula C13H7F2NO2. It is a derivative of fluorene, characterized by the presence of two fluorine atoms at the 2 and 7 positions and a nitro group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-4-nitro-9H-fluorene typically involves the nitration of 2,7-difluorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-4-nitro-9H-fluorene undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Iron powder and concentrated hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,7-Difluoro-4-nitro-9H-fluorene has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs) due to its electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties.
Chemical Research: It is employed as a building block in the synthesis of more complex fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2,7-Difluoro-4-nitro-9H-fluorene in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,7-Difluorofluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrofluorene: Contains a nitro group but lacks the fluorine atoms, resulting in different electronic properties.
Uniqueness
2,7-Difluoro-4-nitro-9H-fluorene is unique due to the combined presence of both fluorine atoms and a nitro group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
2,7-difluoro-4-nitro-9H-fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBZRQFTBBPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293679 | |
Record name | 2,7-difluoro-4-nitro-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-06-4 | |
Record name | NSC91429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-difluoro-4-nitro-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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